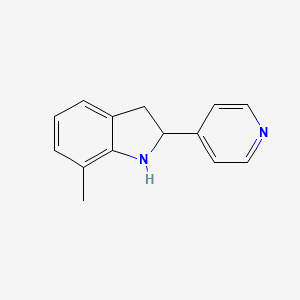![molecular formula C16H11N B11889572 Indeno[1,2-b]quinolizine CAS No. 24974-42-3](/img/structure/B11889572.png)
Indeno[1,2-b]quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[1,2-b]quinolizine is a nitrogen-containing heterocyclic compound that has garnered significant attention in the field of organic chemistry. This compound is recognized for its unique structural features, which include a fused indene and quinolizine ring system. The presence of nitrogen in the quinolizine ring imparts unique chemical properties, making it a valuable building block in various chemical syntheses and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indeno[1,2-b]quinolizine typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate in the presence of a heterogeneous copper oxide supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions, resulting in high yields of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: Indeno[1,2-b]quinolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used to oxidize this compound, leading to the formation of quinoline derivatives.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound, yielding dihydro derivatives.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Indeno[1,2-b]quinolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of indeno[1,2-b]quinolizine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit c-Jun N-terminal kinase, which plays a crucial role in cell proliferation and apoptosis. Additionally, it exhibits inhibitory effects on enzymes such as acetylcholinesterase and monoamine oxidase, contributing to its therapeutic potential .
Comparison with Similar Compounds
- Indeno[1,2-b]quinoxaline
- Indeno[1,2-b]pyrrole
- Quinoxaline derivatives
Indeno[1,2-b]quinolizine stands out due to its versatility in chemical reactions and its broad range of applications in various scientific fields.
Properties
CAS No. |
24974-42-3 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
indeno[1,2-b]quinolizine |
InChI |
InChI=1S/C16H11N/c1-2-7-15-12(5-1)9-13-11-17-8-4-3-6-14(17)10-16(13)15/h1-11H |
InChI Key |
ZKSZKFXHKQAULB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CN4C=CC=CC4=CC3=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


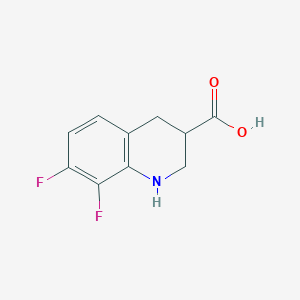
![(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)

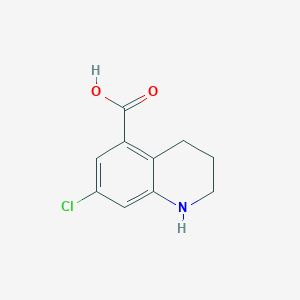

![4-(Allyloxy)benzo[b]thiophene-2-carbonitrile](/img/structure/B11889509.png)
![3,3-Dimethyl-3,3a-dihydrochromeno[4,3-c]pyrazol-4(9bH)-one](/img/structure/B11889510.png)
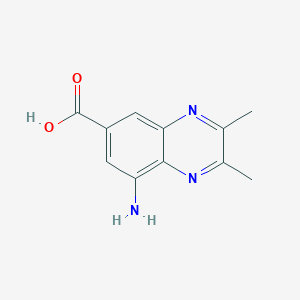

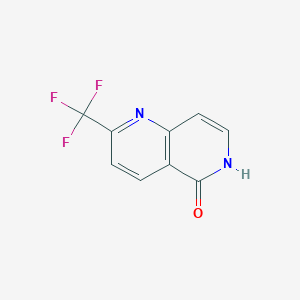
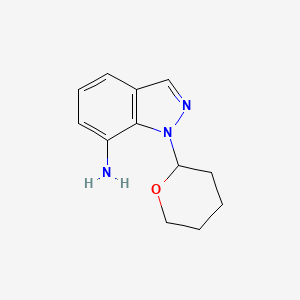
![Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11889547.png)

